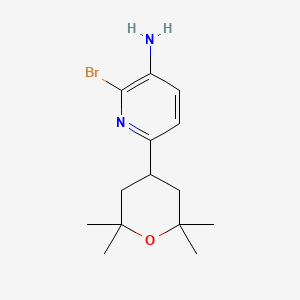
2-Bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is a complex organic compound with the molecular formula C14H21BrN2O. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrahydropyran moiety. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated organic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Similar structure but with a hydroxymethyl group instead of the tetrahydropyran moiety.
2-Bromo-6-(methyl)pyridine: Similar structure but with a methyl group instead of the tetrahydropyran moiety.
Uniqueness
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is unique due to the presence of the tetrahydropyran moiety, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C14H21BrN2O |
|---|---|
Peso molecular |
313.23 g/mol |
Nombre IUPAC |
2-bromo-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H21BrN2O/c1-13(2)7-9(8-14(3,4)18-13)11-6-5-10(16)12(15)17-11/h5-6,9H,7-8,16H2,1-4H3 |
Clave InChI |
QMJRZYBRTXNTCC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(O1)(C)C)C2=NC(=C(C=C2)N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



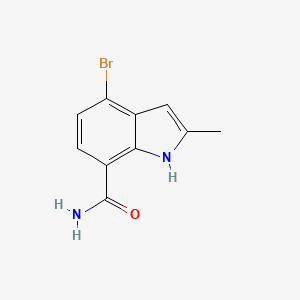

![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
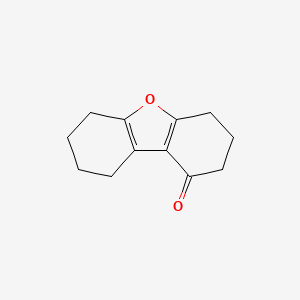
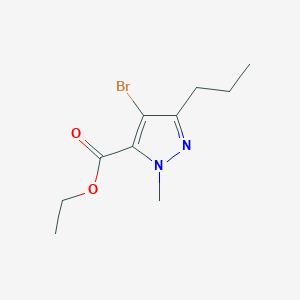
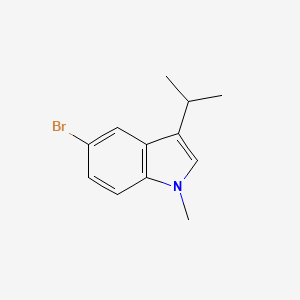


![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
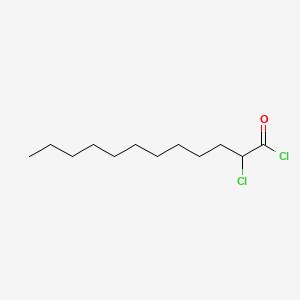
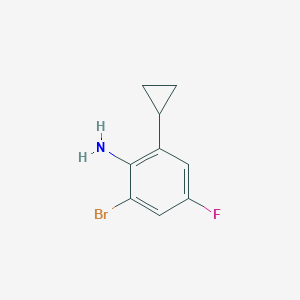
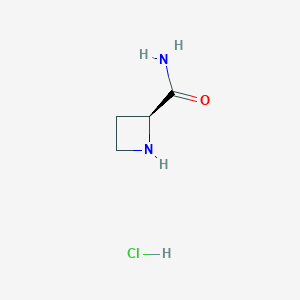
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
